Cambendazole Exhibits 100-1,000× Greater Oral Potency Than Mebendazole Against Strongyloides ratti in Murine Models
In a controlled murine strongyloidiasis model, dose-response studies revealed that cambendazole was 100–1,000 times more active than mebendazole based on orally administered dose required to achieve equivalent fecal larval suppression and intestinal adult worm elimination [1]. Both cambendazole and mebendazole at 50 mg/kg daily completely suppressed S. ratti fecal excretion and eliminated adult worms, whereas thiabendazole at the same dose achieved only 91% larval reduction and failed to expel adults [1].
| Evidence Dimension | Relative oral potency (fold-difference) against Strongyloides ratti |
|---|---|
| Target Compound Data | 100–1,000× more potent than mebendazole; complete fecal suppression and adult elimination at 50 mg/kg/day |
| Comparator Or Baseline | Mebendazole: 1× baseline potency (significantly less active); Thiabendazole: 50 mg/kg/day achieved only 91% larval reduction, no adult expulsion |
| Quantified Difference | 100–1,000× potency advantage over mebendazole; qualitative advantage over thiabendazole in adult worm elimination |
| Conditions | Murine model; orally administered dose; S. ratti intestinal infection |
Why This Matters
For procurement in strongyloidiasis research or veterinary applications, cambendazole's superior potency reduces required dosage and may mitigate formulation or toxicity constraints compared to mebendazole.
- [1] Grove DI, Northern C. Strongyloides ratti and S. stercoralis: The effects of thiabendazole, mebendazole, and cambendazole in infected mice. Am J Trop Med Hyg. 1982;31(6):1212-1218. View Source
